molecular formula C26H47O3P B1591463 Diisodecyl phenyl phosphite CAS No. 25550-98-5

Diisodecyl phenyl phosphite

Cat. No.: B1591463
CAS No.: 25550-98-5
M. Wt: 438.6 g/mol
InChI Key: SXXILWLQSQDLDL-UHFFFAOYSA-N
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Description

Diisodecyl phenyl phosphite is an organophosphorus compound with the molecular formula (C10H21O)2POC6H5. It is commonly used as a heat stabilizer for polymers, particularly in the plastics industry. This compound is known for its ability to enhance the thermal stability and color stability of various polymeric materials .

Scientific Research Applications

Diisodecyl phenyl phosphite has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a stabilizer in the production of polymers, such as polyurethanes, coatings, acrylonitrile butadiene styrene (ABS), and polycarbonates.

    Biology and Medicine:

    Industry: It is widely used in the plastics industry as a heat stabilizer for polyvinyl chloride (PVC) and other polymers.

Mechanism of Action

Target of Action

Diisodecyl phenyl phosphite is primarily used as a heat stabilizer for polymers . Its primary targets are the polymers that it is added to, where it acts to prevent degradation and maintain the integrity of the polymer structure under heat stress .

Mode of Action

This interaction helps to prevent the breakdown of the polymer chains when exposed to heat .

Biochemical Pathways

It is known that its primary function is to stabilize polymers against heat-induced degradation . This suggests that it may interact with the chemical bonds in the polymer chains, preventing them from breaking down under heat stress.

Result of Action

The primary result of the action of this compound is the stabilization of polymers. By preventing the breakdown of polymer chains under heat stress, it helps to maintain the structural integrity and functional properties of the polymers .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, it is used as a heat stabilizer, so its efficacy is directly related to the temperature of the environment. Additionally, its stability could potentially be affected by the presence of other chemicals in the environment .

Safety and Hazards

Diisodecyl phenyl phosphite may cause skin irritation and drowsiness or dizziness. It may be fatal if swallowed and enters airways. It is also toxic to aquatic life with long-lasting effects . It should be handled in a well-ventilated place, avoiding contact with skin and eyes, and formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisodecyl phenyl phosphite is typically synthesized through the esterification of phenyl phosphite with isodecanol. The reaction involves the use of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phenyl phosphite and isodecanol, are mixed in a reactor vessel along with a catalyst. The mixture is heated to a specific temperature, and the reaction is allowed to proceed until the desired conversion is achieved. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Diisodecyl phenyl phosphite undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: this compound readily hydrolyzes in the presence of water, yielding phosphorous acid and the corresponding alcohol or phenol.

    Oxidation: The compound can be oxidized to form phosphine oxides under specific conditions.

    Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Tris (2,4-di-tert-butylphenyl) phosphite
  • Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide
  • Phenylbis (2,4,6-trimethylbenzoyl) phosphine oxide

Comparison: Diisodecyl phenyl phosphite is unique due to its high molecular weight and low phosphorus content compared to other alkyl-aryl phosphites. This makes it particularly effective as a liquid phosphite heat stabilizer for a wide range of polymers. Its ability to provide both thermal stability and color consistency sets it apart from other similar compounds .

Properties

IUPAC Name

bis(8-methylnonyl) phenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47O3P/c1-24(2)18-12-7-5-9-16-22-27-30(29-26-20-14-11-15-21-26)28-23-17-10-6-8-13-19-25(3)4/h11,14-15,20-21,24-25H,5-10,12-13,16-19,22-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXILWLQSQDLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274201
Record name Di-(8-methylnonyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, diisodecyl phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25550-98-5
Record name Phosphorous acid, diisodecyl phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, diisodecyl phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisodecyl phenyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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